molecular formula C15H9F6NO2 B6312353 N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide CAS No. 1357624-89-5

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No. B6312353
CAS RN: 1357624-89-5
M. Wt: 349.23 g/mol
InChI Key: HMLCGJHUPUBZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide, also known as TFPTFA, is a compound that is gaining attention in the scientific research community due to its unique properties. TFPTFA is a fluorinated aromatic amide that is used in a variety of applications, including in the synthesis of organic compounds, as a catalyst in organic reactions, and as an inhibitor in biochemistry and physiology.

Scientific Research Applications

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research. It can be used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds and the production of polymers. Furthermore, it can be used as an inhibitor in biochemistry and physiology, as it has been shown to inhibit the activity of enzymes such as cytochrome P450 and proteases.

Mechanism of Action

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond prevents the substrate from binding to the enzyme and thus inhibits its activity.
Biochemical and Physiological Effects
N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cytochrome P450 and proteases, which are enzymes involved in the metabolism of drugs and other molecules. In addition, N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide has been shown to have anti-inflammatory and anti-cancer effects in cell culture and animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide in laboratory experiments include its high purity, low cost, and ease of synthesis. However, it is important to note that N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide is toxic and should be handled with caution.

Future Directions

Future research on N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide could focus on the development of new synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its biochemical and physiological effects in humans. Additionally, research could be conducted to further understand its mechanism of action and to optimize its use in laboratory experiments.

Synthesis Methods

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide can be synthesized using a three-step reaction involving the reaction of aryl trifluoromethyl ketone with 1,3-diaminopropane, followed by the addition of trifluoroacetic anhydride, and finally the reaction with 2,2,2-trifluoroacetic anhydride. The reaction is conducted in an inert atmosphere and yields a product with a purity of 99%.

properties

IUPAC Name

2,2,2-trifluoro-N-[4-phenoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO2/c16-14(17,18)11-8-9(22-13(23)15(19,20)21)6-7-12(11)24-10-4-2-1-3-5-10/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLCGJHUPUBZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Trifluoromethyl-4-phenoxyphenyl)-2,2,2-trifluoroacetamide

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